molecular formula C10H9N3 B12627478 3-(6-Methylpyridin-2-yl)pyridazine CAS No. 919532-69-7

3-(6-Methylpyridin-2-yl)pyridazine

Cat. No.: B12627478
CAS No.: 919532-69-7
M. Wt: 171.20 g/mol
InChI Key: OLDQIRIVNLJVHU-UHFFFAOYSA-N
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Description

3-(6-Methylpyridin-2-yl)pyridazine is a heterocyclic compound that features a pyridazine ring fused with a pyridine ring substituted with a methyl group at the 6-position. This compound is part of the broader class of pyridazine derivatives, which are known for their diverse pharmacological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6-Methylpyridin-2-yl)pyridazine typically involves the cyclization of appropriate precursors under specific conditions. One common method is the aza-Diels-Alder reaction, which involves the reaction of 1,2,3-triazines with 1-propynylamines under neutral conditions . This reaction offers good functional group compatibility and broad substrate scope.

Industrial Production Methods

Industrial production of pyridazine derivatives often employs scalable and efficient synthetic routes. For example, the use of copper-promoted 6-endo-trig cyclization of β,γ-unsaturated hydrazones can yield pyridazines with high functional group tolerance and regioselectivity . These methods are optimized for large-scale production to meet the demands of pharmaceutical and agrochemical industries.

Chemical Reactions Analysis

Types of Reactions

3-(6-Methylpyridin-2-yl)pyridazine undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can reduce double bonds or other functional groups.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield pyridazine N-oxides, while substitution reactions can introduce various functional groups at specific positions on the pyridazine ring .

Scientific Research Applications

3-(6-Methylpyridin-2-yl)pyridazine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(6-Methylpyridin-2-yl)pyridazine involves its interaction with specific molecular targets and pathways. For example, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various physiological effects, such as reduced inflammation or inhibited cancer cell growth .

Comparison with Similar Compounds

Similar Compounds

    Pyridazine: The parent compound with a similar structure but without the methyl group.

    Pyridazinone: A derivative with a keto group at the 3-position.

    Pyrimidine: A related diazine with nitrogen atoms at positions 1 and 3.

Uniqueness

3-(6-Methylpyridin-2-yl)pyridazine is unique due to its specific substitution pattern, which can confer distinct physicochemical properties and biological activities. This uniqueness makes it a valuable compound for various applications in medicinal chemistry and drug discovery .

Properties

CAS No.

919532-69-7

Molecular Formula

C10H9N3

Molecular Weight

171.20 g/mol

IUPAC Name

3-(6-methylpyridin-2-yl)pyridazine

InChI

InChI=1S/C10H9N3/c1-8-4-2-5-9(12-8)10-6-3-7-11-13-10/h2-7H,1H3

InChI Key

OLDQIRIVNLJVHU-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC=C1)C2=NN=CC=C2

Origin of Product

United States

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